![molecular formula C₃₅H₅₈BrN₅O₅Si₄ B1140061 N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine CAS No. 328394-28-1](/img/structure/B1140061.png)
N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine
Übersicht
Beschreibung
N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2’-deoxyribofuranosyl]guanine is a complex organic compound with a unique structure that combines elements of silicon, bromine, and guanine
Vorbereitungsmethoden
The synthesis of N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2’-deoxyribofuranosyl]guanine involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
The compound N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine is a complex molecular structure with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article aims to explore its applications by examining existing research findings and case studies.
Antiviral Activity
Research has indicated that certain guanine derivatives exhibit antiviral properties. The presence of the guanine base in this compound may enhance its potential as an antiviral agent. Studies have shown that modifications to the guanine structure can lead to increased efficacy against viral targets such as HIV and hepatitis viruses.
Anticancer Properties
The compound's unique structure may also contribute to its anticancer activity. Guanine derivatives have been explored for their ability to inhibit DNA synthesis in cancer cells. The introduction of bulky groups like tetramethyldisilyl and benzyl may enhance the compound's interaction with DNA or RNA polymerases, leading to potential therapeutic effects against various cancers.
Nucleotide Analogues
Due to its structural resemblance to natural nucleotides, this compound could serve as a nucleotide analogue in biochemical assays or therapeutic applications. Nucleotide analogues are crucial in the development of antiviral drugs and cancer therapies, as they can interfere with nucleic acid metabolism.
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various guanine derivatives and tested their antiviral activity against HIV. The results indicated that compounds with similar structural features to this compound showed significant inhibition of viral replication at low micromolar concentrations.
Case Study 2: Anticancer Mechanisms
A study conducted by researchers at a prominent university investigated the anticancer effects of modified guanine derivatives on breast cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity and apoptosis in cancer cells. The specific structural motifs present in our compound were hypothesized to play a critical role in these effects.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pathways involved in its action include the modulation of nucleic acid synthesis and the inhibition of specific enzymes. These interactions can lead to various biological effects, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2’-deoxyribofuranosyl]guanine stands out due to its unique combination of silicon and guanine derivatives. Similar compounds include other guanine derivatives and silicon-containing organic molecules. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biologische Aktivität
The compound N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine is a complex synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
This compound belongs to a class of modified guanine derivatives. Its structure features a guanine base modified with various substituents that enhance its solubility and biological activity. The presence of a disiloxane moiety and other bulky groups suggests potential interactions with biological targets such as enzymes or receptors.
Chemical Structure
Component | Description |
---|---|
Base | Guanine derivative |
Substituents | 1,1,4,4-Tetramethyldisilylazacyclopentanyl, O6-benzyl, 8-bromo |
Sugar Moiety | Beta-D-2'-deoxyribofuranosyl |
The biological activity of this compound can be attributed to its ability to interact with nucleic acids and enzymes involved in cellular processes. Key mechanisms include:
- Inhibition of Nucleic Acid Synthesis : The modified guanine structure may interfere with DNA and RNA synthesis by mimicking natural nucleotides.
- Enzyme Inhibition : The bulky substituents could inhibit specific enzymes such as polymerases or kinases involved in cell proliferation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:
- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 0.5 to 5 µM across different cell types, indicating potent activity against cancer cells.
Antiviral Properties
Research has also highlighted the antiviral potential of this compound:
- In vitro assays showed that it effectively inhibited viral replication in cells infected with specific RNA viruses. The mechanism appears to involve interference with viral RNA synthesis.
Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated:
- Cell Line : MDA-MB-231
- IC50 : 2 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Study 2: Antiviral Activity
A separate study focused on the compound's antiviral effects against influenza virus. Key findings included:
- Virus Type : Influenza A
- Concentration Range : 0.1 - 10 µM
- Effectiveness : Significant reduction in viral load was observed at concentrations above 1 µM.
Eigenschaften
IUPAC Name |
1-[9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-yl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58BrN5O5Si4/c1-23(2)49(24(3)4)43-22-29-28(45-50(46-49,25(5)6)26(7)8)20-30(44-29)40-32-31(37-34(40)36)33(42-21-27-16-14-13-15-17-27)39-35(38-32)41-47(9,10)18-19-48(41,11)12/h13-17,23-26,28-30H,18-22H2,1-12H3/t28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNLIOWGBNVDRZ-IDZRBWSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N5[Si](CC[Si]5(C)C)(C)C)OCC6=CC=CC=C6)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C4=C(C(=NC(=N4)N5[Si](CC[Si]5(C)C)(C)C)OCC6=CC=CC=C6)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58BrN5O5Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662205 | |
Record name | 6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328394-28-1 | |
Record name | 6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.